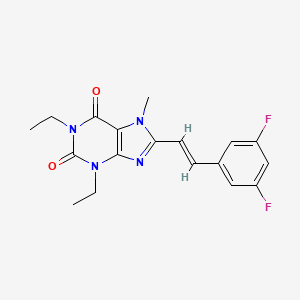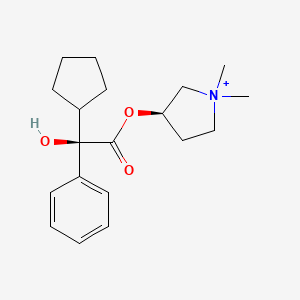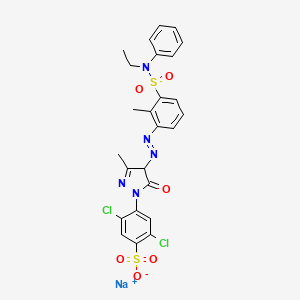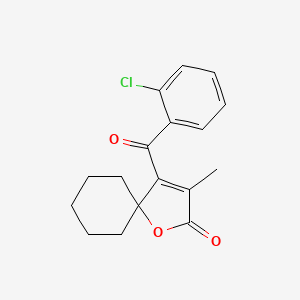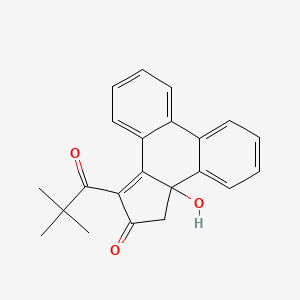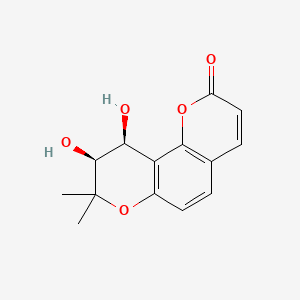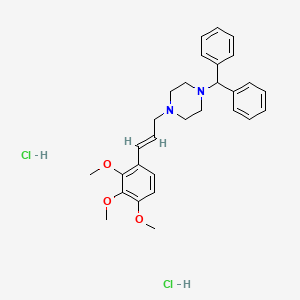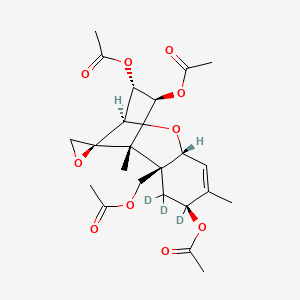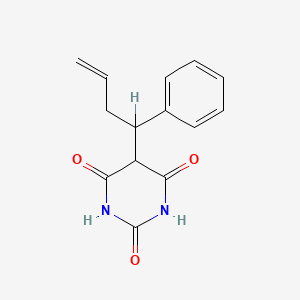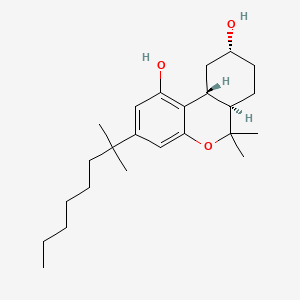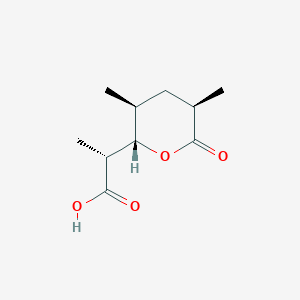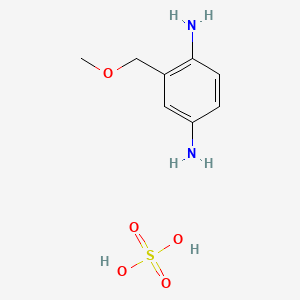
2-Methoxymethyl-p-phenylenediamine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxymethyl-p-phenylenediamine sulfate is a synthetic organic compound primarily used in the cosmetic industry, particularly in hair dye formulations. It is known for its excellent hair coloring performance and significantly lower skin-sensitizing properties compared to other similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxymethyl-p-phenylenediamine sulfate involves the introduction of a methoxymethyl group into the p-phenylenediamine structure. This is typically achieved through a series of chemical reactions, including methylation and sulfonation. The reaction conditions often involve the use of methanol as a solvent and a catalyst to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxymethyl-p-phenylenediamine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction is essential in hair dye formulations, where the compound reacts with oxidizing agents like hydrogen peroxide to form the desired color.
Substitution: The methoxymethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used in hair dye formulations.
Solvents: Methanol and water are frequently used as solvents in the reactions involving this compound
Major Products Formed
The primary products formed from the reactions of this compound are various colored compounds used in hair dyes. These products result from the oxidation and subsequent coupling reactions with other dye precursors .
Aplicaciones Científicas De Investigación
2-Methoxymethyl-p-phenylenediamine sulfate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s low skin-sensitizing properties make it a subject of study in dermatological research.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: Apart from its use in cosmetics, it is also used in the development of dyes for textiles and other materials .
Mecanismo De Acción
The mechanism of action of 2-Methoxymethyl-p-phenylenediamine sulfate in hair dye formulations involves its oxidation to form reactive intermediates. These intermediates then couple with other dye precursors to form the final colored compounds. The methoxymethyl group helps in stabilizing the intermediates, leading to more vibrant and long-lasting colors .
Comparación Con Compuestos Similares
Similar Compounds
p-Phenylenediamine (PPD): A widely used hair dye precursor but with higher skin-sensitizing properties.
p-Toluylenediamine (PTD): Another hair dye precursor with similar properties but less effective in color formation compared to 2-Methoxymethyl-p-phenylenediamine sulfate
Uniqueness
This compound stands out due to its lower skin-sensitizing properties and superior hair coloring performance.
Propiedades
Número CAS |
337906-37-3 |
|---|---|
Fórmula molecular |
C8H14N2O5S |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
2-(methoxymethyl)benzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C8H12N2O.H2O4S/c1-11-5-6-4-7(9)2-3-8(6)10;1-5(2,3)4/h2-4H,5,9-10H2,1H3;(H2,1,2,3,4) |
Clave InChI |
YLQBIFHCMGEXTP-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=CC(=C1)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


